Epinortrachelogenin

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130659 | |

| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125072-69-7 | |

| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125072-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-Dihydro-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epinortrachelogenin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin, a member of the lignan family of natural products, has garnered interest in the scientific community for its potential biological activities. Lignans are a diverse group of polyphenolic compounds found in a variety of plants, and many have been investigated for their medicinal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and outlining potential mechanisms of action. While specific experimental data for this compound is limited in the current scientific literature, this guide consolidates available information and draws parallels with closely related lignans to provide a foundational understanding for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

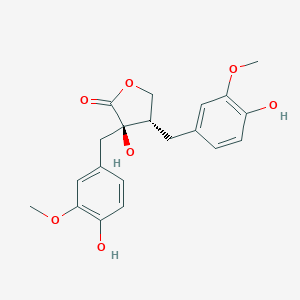

This compound is a dibenzylbutyrolactone lignan. Its systematic IUPAC name is (3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one. The chemical structure and a summary of its physicochemical properties are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C20H22O7 | [1] |

| Molecular Weight | 374.38 g/mol | [1] |

| IUPAC Name | (3R,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | [1] |

| CAS Number | 125072-69-7 | |

| Melting Point | 170-172 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Appearance | Powder |

Natural Occurrence and Isolation

This compound is a naturally occurring lignan that has been isolated from plants of the Daphne genus, such as Daphne acutiloba and Daphne odora.[2] The isolation and purification of this compound typically involve extraction from the plant material followed by chromatographic separation.

General Experimental Protocol for Lignan Isolation

Caption: General workflow for the isolation and purification of lignans.

Methodology:

-

Plant Material Preparation: The plant material (e.g., stems, roots, or leaves of Daphne species) is collected, dried (air-dried or freeze-dried), and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol, ethanol, or acetone at room temperature or with gentle heating. This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water, where lignans tend to partition into the organic phase.

-

Chromatographic Separation: The enriched lignan fraction is further purified using column chromatography. Silica gel is often used for initial separation, followed by size-exclusion chromatography on Sephadex LH-20 to remove smaller molecules.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative HPLC with a suitable solvent system.

-

Structural Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Potential Mechanisms of Action

While research specifically on this compound is limited, studies on the closely related lignan, nortrachelogenin, and other lignans provide insights into its potential biological activities.

Anti-inflammatory Activity

Studies on nortrachelogenin have demonstrated significant anti-inflammatory properties.[3][4] It has been shown to reduce inflammation in both in vitro and in vivo models.[3]

Potential Mechanism of Action:

The anti-inflammatory effects of nortrachelogenin are attributed to its ability to modulate key inflammatory pathways. It has been observed to:

-

Inhibit the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1) : These enzymes are crucial for the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4]

-

Reduce the production of pro-inflammatory cytokines: Nortrachelogenin has been shown to decrease the levels of interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1).[3][4]

-

Post-transcriptional regulation of iNOS: The inhibitory effect on iNOS expression appears to occur at the post-transcriptional level, suggesting a mechanism involving protein stability or translation.[3]

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Anti-HIV Activity

This compound has been reported to exhibit anti-HIV activity. The general mechanism of action for many anti-HIV compounds involves the inhibition of key viral enzymes or processes necessary for the viral life cycle.

Potential Mechanisms of Action for Anti-HIV Agents:

-

Reverse Transcriptase Inhibition: Preventing the conversion of viral RNA into DNA.[5]

-

Protease Inhibition: Blocking the cleavage of viral polyproteins into functional proteins.

-

Integrase Inhibition: Preventing the integration of viral DNA into the host cell's genome.[6]

-

Entry/Fusion Inhibition: Interfering with the binding of the virus to host cells and the fusion of viral and cellular membranes.[5]

A general experimental workflow for assessing anti-HIV activity is presented below.

Caption: General workflow for an in vitro anti-HIV assay.

Antioxidant Activity

Lignans are polyphenolic compounds and are generally known to possess antioxidant properties. This activity is primarily due to their ability to scavenge free radicals and chelate metal ions.

Common Experimental Protocols for Antioxidant Activity:

Several in vitro assays are commonly used to evaluate the antioxidant capacity of natural products.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Anticancer Activity

Many lignans have been investigated for their potential anticancer activities, which can be mediated through various mechanisms.

Potential Anticancer Mechanisms of Lignans:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

-

Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.

Further research is required to determine if this compound possesses these activities. Standard in vitro assays, such as the MTT assay to assess cell viability and flow cytometry for cell cycle and apoptosis analysis, would be necessary first steps.

Conclusion and Future Directions

This compound is a naturally occurring lignan with a defined chemical structure and physicochemical properties. While direct and extensive biological studies on this compound are currently lacking, research on the closely related compound nortrachelogenin suggests promising anti-inflammatory potential. Its reported anti-HIV activity warrants further investigation to elucidate the specific mechanism of action. Future research should focus on:

-

Detailed Spectroscopic Analysis: Publishing the complete ¹H and ¹³C NMR, as well as high-resolution mass spectrometry data for this compound to serve as a reference for future identification.

-

Comprehensive Biological Screening: Systematically evaluating the anti-inflammatory, anti-HIV, antioxidant, and anticancer activities of purified this compound using established in vitro and in vivo models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects at a mechanistic level.

-

Synthesis and Analogue Development: Developing efficient synthetic routes to this compound and creating analogues to explore structure-activity relationships and potentially enhance its therapeutic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The information presented herein, combining established knowledge with inferred possibilities based on related compounds, highlights the need for further dedicated research into this promising natural product.

References

- 1. 3-Hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)oxolan-2-one | C20H22O7 | CID 321311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and enzymatic formation of lignans ofDaphne genkwa andDaphne odora [agris.fao.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Epinortrachelogenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinortrachelogenin, a naturally occurring lignan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The content herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document synthesizes information from peer-reviewed scientific literature to present a practical guide for the extraction and characterization of this compound.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Thymelaeaceae, Taxaceae, and Euphorbiaceae families. The distribution of this lignan appears to be concentrated in the roots and stems of these plants. A summary of the prominent natural sources is provided in Table 1.

Table 1: Natural Sources of this compound

| Plant Family | Species | Plant Part(s) | Reference(s) |

| Thymelaeaceae | Daphne acutiloba | Not specified | [1] |

| Taxaceae | Taxus cuspidata | Roots | [2][3] |

| Taxus x media | Roots | [4] | |

| Euphorbiaceae | Trigonostemon reidioides | Roots | [5] |

| Cephalotaxaceae | Cephalotaxus fortunei | Not specified | [6] |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The specific protocols vary depending on the plant matrix and the scale of the isolation. Below are generalized and specific experimental protocols compiled from the available literature.

General Extraction Procedure

A common primary step is the extraction of the dried and powdered plant material with a moderately polar solvent, such as methanol or ethanol. This is followed by partitioning of the crude extract between immiscible solvents of varying polarities to achieve a preliminary separation of compounds based on their polarity.

Chromatographic Purification

Subsequent purification is achieved through various chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC).

2.2.1. Column Chromatography

Column chromatography is a fundamental technique for the separation of lignans from the crude extract. Common stationary phases include silica gel and Sephadex LH-20.

-

Silica Gel Chromatography: This technique separates compounds based on their polarity. A solvent gradient, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds.

-

Sephadex LH-20 Chromatography: This method separates molecules based on their size and polarity. It is often used for the purification of phenolic compounds like lignans, typically with methanol as the mobile phase.

2.2.2. High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain high-purity this compound, preparative or semi-preparative HPLC is often employed. A reversed-phase column, such as an octadecylsilyl (ODS) or C18 column, is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Biosynthesis of this compound

This compound, as a lignan, is biosynthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of monolignols, such as coniferyl alcohol. The oxidative dimerization of two coniferyl alcohol units, a reaction often mediated by dirigent proteins and laccases, is a key step in the formation of the basic lignan skeleton. The specific enzymatic steps that lead from the common lignan precursors to this compound have not been fully elucidated but are believed to involve stereospecific reductions and cyclizations.

The following diagram outlines the general biosynthetic pathway leading to lignan precursors.

Conclusion

This technical guide has summarized the currently available information on the natural sources and isolation of this compound. While several plant sources have been identified, there is a need for more detailed and quantitative studies to determine the most viable sources for large-scale isolation. Furthermore, the elucidation of the specific biosynthetic pathway leading to this compound will be crucial for potential biotechnological production approaches. The methodologies outlined here provide a solid foundation for researchers to build upon in their efforts to isolate and study this promising natural product.

References

- 1. rsc.org [rsc.org]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214) [hmdb.ca]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

An In-depth Technical Guide to the Putative Epinortrachelogenin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway for Epinortrachelogenin has not been fully elucidated in the scientific literature. The following guide presents a putative pathway constructed from the well-established principles of lignan biosynthesis, starting from the phenylpropanoid pathway. The proposed enzymatic steps for the final transformations into Trachelogenin and this compound are based on known biochemical reactions and require experimental verification.

Executive Summary

This compound is a lignan, a class of phenylpropanoid derivatives with a wide range of biological activities. Lignans are synthesized in plants from precursors derived from the shikimate and phenylpropanoid pathways. This document outlines a hypothesized biosynthetic route to this compound, commencing with the amino acid L-phenylalanine. The proposed pathway proceeds through the general phenylpropanoid pathway to generate monolignols, which then undergo oxidative coupling and a series of reductive and modifying steps to form the parent lignan, Trachelogenin. The final steps to this compound are proposed to involve demethylation and epimerization. This guide provides a detailed theoretical framework, including potential enzymatic players, to serve as a foundation for future research aimed at elucidating this pathway. Furthermore, generalized experimental protocols for investigating lignan biosynthesis are presented, alongside templates for quantitative data presentation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Stage 1: The Phenylpropanoid Pathway: Synthesis of monolignol precursors.

-

Stage 2: Lignan Core Formation: Oxidative coupling and subsequent modifications to form the dibenzylbutyrolactone lignan scaffold.

-

Stage 3: Tailoring Steps to Trachelogenin and this compound: Hydroxylation, demethylation, and epimerization.

Stage 1: The Phenylpropanoid Pathway

The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the phenylpropanoid pathway.[1] This pathway is a central route for the synthesis of a vast array of plant secondary metabolites.[2]

The key steps are:

-

Deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of trans-cinnamic acid to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) .

-

Hydroxylation of p-coumaric acid to caffeic acid, catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

-

Methylation of caffeic acid to ferulic acid by Caffeic Acid O-Methyltransferase (COMT) .

-

Activation of ferulic acid to feruloyl-CoA by 4-Coumarate-CoA Ligase (4CL) .

-

Reduction of feruloyl-CoA to coniferaldehyde, catalyzed by Cinnamoyl-CoA Reductase (CCR) .

-

Final reduction of coniferaldehyde to coniferyl alcohol, one of the primary monolignols, by Cinnamyl Alcohol Dehydrogenase (CAD) .[3]

Stage 2: Lignan Core Formation

The formation of the characteristic lignan skeleton involves the oxidative coupling of two monolignol units.

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase to generate monolignol radicals, and a dirigent protein (DP) that directs the stereoselective coupling.[1]

-

Sequential Reductions: (+)-Pinoresinol is then sequentially reduced by Pinoresinol-Lariciresinol Reductases (PLRs) . The first reduction yields (+)-lariciresinol, and a subsequent reduction produces secoisolariciresinol.

-

Oxidation to the Lactone: Secoisolariciresinol is oxidized to matairesinol by Secoisolariciresinol Dehydrogenase (SIRD) , forming the dibenzylbutyrolactone scaffold.

Stage 3: Putative Tailoring Steps to Trachelogenin and this compound

The conversion of matairesinol to this compound requires a series of specific modifications.

-

Hydroxylation to Trachelogenin: Matairesinol is proposed to be hydroxylated at the C3 position to yield (-)-Trachelogenin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . The stereochemistry of this hydroxylation is crucial for forming the (3S, 4S) configuration of Trachelogenin.[4][5]

-

Demethylation to form Nortrachelogenin intermediate: One of the methoxy groups on a phenyl ring of Trachelogenin is removed. This demethylation reaction is likely catalyzed by an O-demethylase , potentially a type of cytochrome P450 enzyme.

-

Epimerization to this compound: The final step is the epimerization at the C3 position, changing the stereochemistry from (S) in the nortrachelogenin intermediate to (R) in this compound.[6] This could be catalyzed by an epimerase .

Quantitative Data Presentation

As the this compound biosynthetic pathway is putative, no experimental quantitative data is available. The following tables are provided as templates for organizing future experimental findings.

Table 1: Putative Enzyme Activities in the this compound Pathway

| Enzyme (Putative) | Substrate | Product | Vmax (µmol/min/mg) | Km (µM) | Optimal pH | Optimal Temp (°C) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| ... | ... | ... | ... | ... | ... | ... |

| Matairesinol 3-hydroxylase (CYP450) | Matairesinol | (-)-Trachelogenin | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Trachelogenin O-demethylase | (-)-Trachelogenin | Nortrachelogenin | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Nortrachelogenin 3-epimerase | Nortrachelogenin | This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Metabolite Concentrations in a Plant Species Hypothesized to Produce this compound

| Metabolite | Tissue | Concentration (µg/g fresh weight) | Standard Deviation |

| L-Phenylalanine | Leaf | Data to be determined | Data to be determined |

| Coniferyl alcohol | Stem | Data to be determined | Data to be determined |

| Matairesinol | Root | Data to be determined | Data to be determined |

| (-)-Trachelogenin | Root | Data to be determined | Data to be determined |

| This compound | Root | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols for key experiments to investigate the proposed biosynthetic pathway.

Protocol 1: Enzyme Assays

Objective: To determine the activity of a putative enzyme in the pathway.

Materials:

-

Plant tissue extract or purified recombinant enzyme.

-

Substrate (e.g., Matairesinol for the putative hydroxylase).

-

Cofactors (e.g., NADPH for CYP450s).

-

Reaction buffer with optimal pH.

-

Quenching solution (e.g., methanol or acetonitrile).

-

HPLC or LC-MS for product detection and quantification.

Procedure:

-

Prepare a reaction mixture containing the buffer, substrate, and cofactors.

-

Pre-incubate the mixture at the optimal temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to quantify the product formed.

-

Perform control reactions (e.g., without enzyme, without substrate) to account for non-enzymatic reactions.

Protocol 2: Isotopic Labeling Studies

Objective: To trace the flow of precursors through the pathway.

Materials:

-

Live plants or cell cultures of the species of interest.

-

Isotopically labeled precursor (e.g., ¹³C-L-phenylalanine).

-

Growth medium.

-

Solvents for metabolite extraction.

-

LC-MS or NMR for analysis of labeled products.

Procedure:

-

Administer the labeled precursor to the plants or cell cultures.

-

Incubate for various time points.

-

Harvest the plant tissue or cells.

-

Perform a metabolite extraction.

-

Analyze the extract by LC-MS to identify metabolites that have incorporated the isotopic label.

-

For structural elucidation and determination of label position, purify the labeled compounds and analyze by NMR.

Visualizations

Diagram: Putative this compound Biosynthetic Pathway

References

Technical Guide: Unraveling the Mechanism of Action of Nortrachelogenin and Trachelogenin

Disclaimer: The compound "Epinortrachelogenin" is not found in the current scientific literature. This guide focuses on the known mechanisms of the closely related lignans, Nortrachelogenin and Trachelogenin . It is plausible that "this compound," as a stereoisomer, may exhibit similar biological activities.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nortrachelogenin and Trachelogenin are pharmacologically active lignans with significant therapeutic potential. Nortrachelogenin demonstrates potent anti-inflammatory and anti-fibrotic properties, primarily through the modulation of macrophage activation and inhibition of pro-inflammatory mediators. Trachelogenin exhibits a broader range of activities, including anticancer effects by inducing autophagy, neuroprotective actions via glutamate receptor antagonism, and potential applications in gastrointestinal disorders through calcium channel modulation. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Nortrachelogenin: Mechanism of Action

Nortrachelogenin's primary therapeutic effects lie in its ability to mitigate inflammation and fibrosis.

Anti-inflammatory and Anti-fibrotic Activity

Nortrachelogenin has been shown to suppress alternative macrophage (M2) activation, a key process in the development of fibrosis. It also exhibits classic anti-inflammatory effects in various models.

Key Mechanisms:

-

Inhibition of M2 Macrophage Activation: Nortrachelogenin significantly decreases the expression of M2 markers such as arginase 1, CCL13, and PDGF in macrophages stimulated with IL-4 and IL-13.[1]

-

Suppression of Pro-inflammatory Mediators: It inhibits the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production in murine macrophages.[2]

-

In Vivo Efficacy: Nortrachelogenin reduces inflammation in the carrageenan-induced paw edema model and ameliorates fibrosis in the bleomycin-induced dermal fibrosis model in mice.[1][2]

Quantitative Data: Nortrachelogenin

| Parameter | Model System | Concentration/Dose | Result | Reference |

| Arginase 1 Inhibition | J774 Murine Macrophages | 10 µM | 94.9 ± 2.4% inhibition | [1] |

| Collagen Expression (COL1A1, COL1A2, COL3A1) | Bleomycin-induced Dermal Fibrosis (mice) | Not specified | >50% reduction | [1] |

| Paw Edema Reduction | Carrageenan-induced Paw Edema (mice) | Not specified | Significant reduction | [2] |

| iNOS Protein Expression | J774 Murine Macrophages | Not specified | Clear inhibitory effect | [2] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

2.4.1 In Vitro Macrophage Activation

-

Cell Lines: J774 murine macrophages or THP-1 human monocytes (differentiated into macrophages).

-

Activation: Cells are cultured with a combination of IL-4 and IL-13 to induce alternative (M2) activation.[1]

-

Treatment: Nortrachelogenin is added to the cell culture concurrently with the cytokines.

-

Analysis: After a specified incubation period (e.g., 24-48 hours), the expression of M2 markers is quantified. Arginase 1 activity can be measured using a colorimetric assay. CCL13 and PDGF levels can be determined by ELISA or qPCR. PPARγ expression is typically assessed by Western blot or qPCR.

2.4.2 Bleomycin-Induced Dermal Fibrosis in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction: Bleomycin is administered through repetitive intradermal or subcutaneous injections into a defined area of the back.[3][4][5]

-

Treatment: Nortrachelogenin is administered to the mice, typically via intraperitoneal injection or oral gavage, for the duration of the study.

-

Assessment: At the end of the experimental period, skin thickness is measured. Skin biopsies are collected for histological analysis (e.g., Masson's trichrome staining for collagen) and biochemical assays (e.g., hydroxyproline assay to quantify collagen content). Gene expression of collagens (COL1A1, COL1A2, COL3A1) is measured by qPCR.[1][3]

Trachelogenin: Mechanism of Action

Trachelogenin displays a multifaceted pharmacological profile, with notable anticancer and neuroprotective activities.

Anticancer Activity

Trachelogenin has been shown to be cytotoxic to various cancer cell lines, with a particularly interesting mechanism involving the induction of autophagy.

Key Mechanisms:

-

Induction of Autophagic Cell Death: In human colon cancer cells (HCT-116), Trachelogenin induces persistent autophagic cell death, characterized by cytoplasmic vacuolization and the formation of autophagosomes.

-

Modulation of Autophagy Markers: This process is mediated by an increase in the activation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and altered expression levels of Beclin-1.

Neuroprotective and Other Activities

Trachelogenin also affects neuronal signaling and smooth muscle contraction.

Key Mechanisms:

-

Anti-glutamatergic Effects: It acts as an antagonist of AMPA/KA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate) type glutamate receptors in the brain, suggesting a potential for neuroprotection against excitotoxicity.

-

Gut Motility Modulation: Trachelogenin has a relaxant effect on ileum motility, which may be mediated by the blockade of L-type calcium ion channels.

Quantitative Data: Trachelogenin

| Parameter | Model System | Concentration | Result |

| IC₅₀ | SF-295 (Glioblastoma) Cells | 0.8 µM | Cytotoxicity |

| IC₅₀ | HL-60 (Leukemia) Cells | 32.4 µM | Cytotoxicity |

| IC₅₀ | Non-tumor Cell Lines | >64 µM | Low Cytotoxicity |

| Hippocampal Population Spikes | Ex vivo Rat Brain Slices | 0.5 - 20 µM | Dose-dependent decrease |

| Ileum Contraction Frequency | Isolated Rat Ileum | 0.5 - 20 µM | Dose-dependent decrease |

Signaling Pathways and Experimental Workflows

Experimental Protocols

3.5.1 In Vitro Autophagy Assessment

-

Cell Line: HCT-116 human colon cancer cells.

-

Treatment: Cells are treated with various concentrations of Trachelogenin for specified time periods (e.g., 24, 48, 72 hours).

-

Methods for Detection:

-

Western Blotting: To detect the conversion of LC3-I to the lipidated form LC3-II, which is a hallmark of autophagosome formation. Changes in Beclin-1 protein levels are also assessed.

-

Fluorescence Microscopy: Cells transfected with GFP-LC3 plasmids are monitored for the formation of fluorescent puncta, representing the localization of LC3 to autophagosomes.

-

Transmission Electron Microscopy (TEM): For direct visualization of autophagosomes and autolysosomes within the treated cells.

-

Acridine Orange Staining: To detect acidic vesicular organelles (autolysosomes) by flow cytometry.

-

3.5.2 AMPA/KA Receptor Activity Assay

-

Model System: Ex vivo brain slices from rats, typically hippocampus and somatosensory cortex.

-

Method: Electrically evoked field potentials are recorded from the brain slices.

-

Treatment: Trachelogenin is applied to the slices via the perfusion medium at various concentrations.

-

Analysis: Changes in the amplitude of hippocampal population spikes (POPS) and the slope of excitatory postsynaptic potentials (EPSPs) are measured to determine the effect on glutamate receptor activity. A decrease in these parameters indicates an inhibitory effect.

Conclusion

Nortrachelogenin and Trachelogenin are promising natural compounds with distinct yet powerful mechanisms of action. Nortrachelogenin's targeted inhibition of M2 macrophage activation positions it as a strong candidate for treating inflammatory and fibrotic diseases. Trachelogenin's ability to induce autophagy in cancer cells and modulate neuronal activity highlights its potential in oncology and neurology. Further investigation into these compounds and their derivatives, including potential stereoisomers like "this compound," is warranted to fully elucidate their therapeutic capabilities.

References

- 1. Attenuating Effects of Nortrachelogenin on IL-4 and IL-13 Induced Alternative Macrophage Activation and on Bleomycin-Induced Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

Epinortrachelogenin: An Uncharted Territory in Biological Activity

Despite a comprehensive search of available scientific literature, there is currently no public data on the biological activity, pharmacological properties, or mechanism of action of the chemical compound Epinortrachelogenin.

This lack of information prevents the creation of an in-depth technical guide as requested. While the compound is listed as available for purchase from chemical suppliers, this availability does not correspond with any published research detailing its effects on biological systems.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a completely unexplored area of research. Any investigation into the biological activities of this compound would be novel and foundational.

Potential Avenues for Future Research

Should a research program be initiated for this compound, a typical workflow for characterizing its biological activity would involve a series of in vitro and in vivo studies. The initial steps of such a research endeavor can be conceptualized as follows:

Epinortrachelogenin: A Literature Review of a Lignan with Potential Anti-Inflammatory Properties

Disclaimer: A comprehensive literature search for "Epinortrachelogenin" yielded limited specific data regarding its biological activities, experimental protocols, and mechanisms of action. The available information primarily pertains to its stereoisomer, Nortrachelogenin . This technical guide, therefore, focuses on the well-documented anti-inflammatory properties of Nortrachelogenin, with the caveat that the biological activities of stereoisomers can differ significantly. The information presented herein should be considered as a review of a closely related compound and a potential starting point for future research on this compound.

Introduction

Nortrachelogenin is a naturally occurring lignan found in plants such as Pinus sylvestris.[1] Lignans are a class of polyphenols that have garnered significant interest for their diverse pharmacological activities. Nortrachelogenin, in particular, has demonstrated notable anti-inflammatory effects in both in vitro and in vivo studies.[1][2] Its mechanism of action involves the modulation of key inflammatory mediators, making it a compound of interest for the development of novel anti-inflammatory therapies.[1] This guide provides an in-depth overview of the existing literature on Nortrachelogenin, with a focus on its anti-inflammatory properties, experimental methodologies, and underlying signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of Nortrachelogenin have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.

In Vitro Anti-Inflammatory Activity of Nortrachelogenin in J774 Macrophages

| Parameter | Treatment | Concentration | Result | Reference |

| Nitric Oxide (NO) Production | LPS | - | 100% (Control) | [1] |

| LPS + Nortrachelogenin | 1 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 5 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 10 µM | Significant Inhibition | [1] | |

| Prostaglandin E2 (PGE2) Production | LPS | - | 100% (Control) | [1] |

| LPS + Nortrachelogenin | 1 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 5 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 10 µM | Significant Inhibition | [1] | |

| Interleukin-6 (IL-6) Production | LPS | - | 100% (Control) | [1] |

| LPS + Nortrachelogenin | 1 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 5 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 10 µM | Significant Inhibition | [1] | |

| Monocyte Chemoattractant Protein-1 (MCP-1) Production | LPS | - | 100% (Control) | [1] |

| LPS + Nortrachelogenin | 1 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 5 µM | Significant Inhibition | [1] | |

| LPS + Nortrachelogenin | 10 µM | Significant Inhibition | [1] |

In Vivo Anti-Inflammatory Activity of Nortrachelogenin in a Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose | Paw Volume Increase (µl) | Inhibition of Edema (%) | Reference |

| Vehicle Control | - | 103 ± 8 | - | [1] |

| Nortrachelogenin | 10 mg/kg | 68 ± 7 | 34 | [1] |

| Dexamethasone | 1 mg/kg | 45 ± 5 | 56 | [1] |

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay in J774 Macrophages

Cell Culture and Treatment:

-

Murine J774 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

The following day, cells are pre-treated with various concentrations of Nortrachelogenin (1, 5, and 10 µM) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Control wells receive either vehicle or LPS alone.

-

The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1): The levels of these inflammatory mediators in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS and mPGES-1 Expression:

-

After treatment, cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), microsomal prostaglandin E synthase-1 (mPGES-1), and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

Animals:

-

Male BALB/c mice (8-10 weeks old) are used for the study.

-

Animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

-

Mice are randomly divided into three groups: vehicle control, Nortrachelogenin-treated, and dexamethasone-treated (positive control).

-

Nortrachelogenin (10 mg/kg) or dexamethasone (1 mg/kg) is administered intraperitoneally 30 minutes before the induction of inflammation. The vehicle control group receives the same volume of the vehicle.

-

Paw edema is induced by a subplantar injection of 50 µl of 1% λ-carrageenan solution in saline into the right hind paw.

-

The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of edema inhibition is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway of Nortrachelogenin

Caption: Mechanism of Nortrachelogenin's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

Caption: Workflow for in vitro macrophage inflammation assay.

Experimental Workflow for In Vivo Carrageenan-Induced Paw Edema Model

Caption: Workflow for in vivo carrageenan-induced paw edema model.

References

Epinortrachelogenin: A Lignan with Therapeutic Potential in Inflammation and Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epinortrachelogenin, more commonly referred to in scientific literature as Nortrachelogenin, is a dibenzylbutyrolactone lignan found in various plant species, including Wikstroemia indica and the knot and branch heartwood of Scots Pine (Pinus sylvestris)[1][2][3][4][5]. This natural compound has garnered significant interest within the research community for its notable biological activities, particularly its anti-inflammatory and anti-tumor properties. This technical guide aims to provide a comprehensive overview of the current understanding of Nortrachelogenin's therapeutic potential, focusing on its molecular targets, mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Anti-inflammatory Activity of Nortrachelogenin

Nortrachelogenin has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of key inflammatory mediators and the modulation of signaling pathways integral to the inflammatory response.

Nortrachelogenin has been shown to inhibit the production of several critical pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine J774 macrophages[6]. This inhibition is dose-dependent and targets the following mediators:

-

Nitric Oxide (NO): A key signaling molecule in inflammation, excessive production of which can lead to tissue damage.

-

Prostaglandin E2 (PGE2): A principal mediator of inflammation, pain, and fever[6].

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immune regulation.

-

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation.

Table 1: Quantitative Analysis of Nortrachelogenin's Anti-inflammatory Activity

| Inflammatory Mediator | Cell Line | Stimulant | EC50 Value | Maximum Inhibition | Reference |

| Interleukin-6 (IL-6) | J774 Macrophages | LPS | 25 µM | ~55% at 30 µM | |

| Monocyte Chemotactic Protein-1 (MCP-1) | J774 Macrophages | LPS | 7 µM | ~60% at 30 µM | |

| Nitric Oxide (NO) | J774 Macrophages | LPS | Not Reported | Not Reported | [6] |

| Prostaglandin E2 (PGE2) | J774 Macrophages | LPS | Not Reported | Not Reported | [6][] |

The anti-inflammatory effects of Nortrachelogenin are attributed to its ability to modulate the expression of key enzymes involved in the inflammatory cascade. Specifically, it has been shown to:

-

Inhibit Inducible Nitric Oxide Synthase (iNOS) Expression: Nortrachelogenin decreases the protein levels of iNOS without affecting its mRNA levels, suggesting a post-transcriptional mechanism of action. Further evidence indicates that it may enhance the degradation of iNOS protein through the proteasome pathway[6].

-

Inhibit Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression: This enzyme is a key player in the production of PGE2 during inflammation. Nortrachelogenin effectively suppresses its expression[6].

-

No Effect on Cyclooxygenase-2 (COX-2) Expression: Interestingly, Nortrachelogenin does not appear to affect the protein levels of COX-2, another important enzyme in the prostaglandin synthesis pathway[6].

Caption: Nortrachelogenin's Anti-inflammatory Mechanism.

In a carrageenan-induced paw edema model in mice, a standard assay for evaluating anti-inflammatory drugs, Nortrachelogenin demonstrated a significant reduction in paw inflammation[6]. This in vivo activity corroborates the in vitro findings and underscores the potential of Nortrachelogenin as a therapeutic agent for inflammatory conditions.

Anti-tumor Activity of Nortrachelogenin

Nortrachelogenin has also emerged as a promising candidate in oncology, particularly for its ability to sensitize cancer cells to apoptosis-inducing agents.

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many tumors develop resistance to TRAIL. Nortrachelogenin has been shown to be effective in sensitizing androgen-dependent prostate cancer cells to TRAIL-induced cell death[8][9]. Importantly, this sensitizing effect was not observed in non-malignant prostate cells, suggesting a cancer-specific action[8][9].

Table 2: Anti-tumor Activity of Nortrachelogenin

| Cancer Type | Cell Line | Therapeutic Strategy | Key Finding | Reference |

| Prostate Cancer | Androgen-dependent | Sensitization to TRAIL-induced apoptosis | Nortrachelogenin was the most efficient of 27 tested lignans in sensitizing cells to TRAIL. | [8][9] |

The pro-apoptotic activity of Nortrachelogenin is linked to its inhibitory effects on key survival signaling pathways within cancer cells:

-

Inhibition of the Akt Signaling Pathway: The Akt pathway is a central regulator of cell survival, proliferation, and growth. Nortrachelogenin effectively inhibits Akt signaling, thereby lowering the threshold for apoptosis induction[8][9][10]. It has been shown to inhibit the membrane localization and activity of Akt[8][9].

-

Inhibition of Receptor Tyrosine Kinase (RTK) Activation: Nortrachelogenin has been demonstrated to potently inhibit the activation of receptor tyrosine kinases in response to growth factors such as insulin and insulin-like growth factor I (IGF-I)[8][9]. This action further disrupts the pro-survival signaling in cancer cells.

Caption: Nortrachelogenin's Anti-tumor Mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature on Nortrachelogenin.

-

Cell Lines: Murine J774 macrophages and human androgen-dependent prostate cancer cell lines are commonly used.

-

Reagents: Nortrachelogenin can be isolated from natural sources like Pinus sylvestris knotwood or obtained from commercial suppliers. Purity should be confirmed by appropriate analytical methods. Lipopolysaccharide (LPS) from Escherichia coli is used to stimulate macrophages. Recombinant human TRAIL is used for apoptosis induction.

-

Measurement of Nitric Oxide (NO) Production: J774 macrophages are seeded in 96-well plates and stimulated with LPS in the presence or absence of Nortrachelogenin for 24 hours. NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Measurement of PGE2, IL-6, and MCP-1 Production: Cell culture supernatants are collected after treatment and the concentrations of these mediators are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, mPGES-1, COX-2, and a loading control (e.g., β-actin). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.

-

Animals: Male BALB/c mice are typically used.

-

Procedure: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw. Nortrachelogenin or a vehicle control is administered intraperitoneally or orally at a specified time before or after carrageenan injection. Paw volume is measured using a plethysmometer at various time points after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

-

Cell Viability and Apoptosis Assays: Prostate cancer cells are pretreated with Nortrachelogenin for a specified duration, followed by treatment with TRAIL. Cell viability can be assessed using assays such as the MTT or MTS assay. Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).

-

Western Blot Analysis for Signaling Pathways: Cells are treated with Nortrachelogenin, with or without growth factor stimulation (e.g., insulin, IGF-I), and then lysed. Protein extracts are analyzed by Western blotting using antibodies specific for total and phosphorylated forms of Akt and other relevant signaling proteins.

Conclusion and Future Directions

Nortrachelogenin has demonstrated compelling preclinical evidence of its therapeutic potential as both an anti-inflammatory and an anti-tumor agent. Its ability to modulate key signaling pathways, such as NF-κB and Akt, highlights its potential for multi-targeted therapy. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Nortrachelogenin is essential for its development as a drug.

-

In-depth Mechanistic Studies: A more detailed understanding of the upstream and downstream targets of Nortrachelogenin in its signaling pathways is needed.

-

In Vivo Efficacy in Disease Models: Evaluation of Nortrachelogenin in more complex and chronic models of inflammation and cancer is necessary to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Nortrachelogenin analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. research.abo.fi [research.abo.fi]

- 2. researchgate.net [researchgate.net]

- 3. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.abo.fi [research.abo.fi]

- 5. (+)-Nortrachelogenin, A New Pharmacologically Active Lignan From Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.abo.fi [research.abo.fi]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, formed by the dimerization of two phenylpropanoid units. They have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of epinortrachelogenin and related lignan compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. Due to the limited availability of specific data for this compound, this guide incorporates data from the closely related lignan, nortrachelogenin, and other relevant lignan compounds to provide a comprehensive understanding of this compound class. This compound is a natural lignan found in plants of the Daphne genus.

Chemical and Physical Properties

This compound is a lignan with the chemical formula C₂₀H₂₂O₇ and a molecular weight of 374.38 g/mol .

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₇ | [1][2] |

| Molecular Weight | 374.38 g/mol | [2][3] |

| Melting Point | 170-172 °C | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activities and Quantitative Data

Anti-inflammatory Activity

Nortrachelogenin has demonstrated significant anti-inflammatory properties both in vitro and in vivo. A study on murine J774 macrophages and a carrageenan-induced paw edema model in mice revealed its ability to inhibit key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Nortrachelogenin and Related Lignans

| Compound | Assay | Model System | Parameter Measured | Inhibition/IC₅₀ | Source |

| Nortrachelogenin | Carrageenan-induced paw edema | Mice | Paw inflammation | Reduction in swelling | [4] |

| Nortrachelogenin | LPS-stimulated macrophages | J774 murine macrophages | Nitric Oxide (NO) production | Inhibition | [4] |

| Nortrachelogenin | LPS-stimulated macrophages | J774 murine macrophages | Prostaglandin E₂ (PGE₂) production | Inhibition | [4] |

| Nortrachelogenin | LPS-stimulated macrophages | J774 murine macrophages | Interleukin-6 (IL-6) production | Inhibition | [4] |

| Nortrachelogenin | LPS-stimulated macrophages | J774 murine macrophages | Monocyte Chemoattractant Protein-1 (MCP-1) production | Inhibition | [4] |

| bis-5,5-nortrachelogenin | LPS- and IFN-γ-activated macrophages | RAW 264.7 murine macrophages | Nitric Oxide (NO) production | IC₅₀ = 48.6 µM | [5] |

| Lirioresinol B | LPS- and IFN-γ-activated macrophages | RAW 264.7 murine macrophages | Nitric Oxide (NO) production | IC₅₀ = 53.5 µM | [5] |

Cytotoxic Activity

Several lignans isolated from plants of the Daphne genus, where this compound is found, have exhibited cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of Lignans from Daphne Species

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Source |

| Daphnelignan C | HL-60 (Human promyelocytic leukemia) | MTT | >40 | [6] |

| Daphnelignan C | Hep-G2 (Human liver cancer) | MTT | >40 | [6] |

| Daphnelignan C | KB (Human oral cancer) | MTT | >40 | [6] |

| Daphnelignan C | MDA-MB-231 (Human breast cancer) | MTT | >40 | [6] |

| Genkwadane J | K562 (Human chronic myelogenous leukemia) | MTT | 6.58 | [2] |

| Yuanhuahine | K562 (Human chronic myelogenous leukemia) | MTT | 5.33 | [2] |

| Lignans (compounds 7-10) from Daphne genkwa | BV-2 microglial cells (LPS-induced) | NO production | 5.8 - 10.2 | [7] |

Antioxidant Activity

Lignans are generally known for their antioxidant properties. The antioxidant capacity of lignans can be evaluated using various in vitro assays.

Table 3: Antioxidant Activity of a Related Lignan

| Compound | Assay | IC₅₀ (µM) | Source |

| Lirioresinol B | DPPH radical scavenging | 19.5 | [5] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a 0.2 mM DPPH solution in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are not yet elucidated. However, studies on related lignans suggest potential involvement in key signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory natural products exert their effects by inhibiting this pathway. Lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2. The inhibitory effect of nortrachelogenin on iNOS protein expression, without affecting its mRNA levels, suggests a post-transcriptional mechanism of action, which could involve the regulation of protein stability or translation.[4]

Caption: Putative inhibition of the NF-κB signaling pathway by lignans.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. It is often dysregulated in cancer. Some lignans have been found to modulate MAPK signaling, which could contribute to their anticancer effects. The exact influence of this compound on this pathway requires further investigation.

Caption: Potential modulation of the MAPK signaling pathway by lignans.

Apoptosis Signaling

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Lignans can trigger apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Caption: General overview of apoptosis signaling pathways potentially affected by lignans.

Experimental Workflows

Workflow for Lignan Isolation and Bioactivity Screening

Caption: General workflow for the isolation and bioactivity screening of lignans.

Conclusion

This compound and its related lignan compounds represent a promising area of research for the development of new therapeutic agents. While specific data on this compound remains limited, the information available for closely related compounds, such as nortrachelogenin, highlights their potential as anti-inflammatory and cytotoxic agents. Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action of this compound. This guide provides a foundational framework for researchers to design and execute studies aimed at unlocking the therapeutic potential of this intriguing class of natural products.

References

- 1. Glycosylated coumarins, flavonoids, lignans and phenylpropanoids from Wikstroemia nutans and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Sesquiterpenes and lignans from the flower buds of Daphne genkwa and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Epinortrachelogenin: Synthesis, Derivatization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin, also known as (-)-Wikstromol or Nortrachelogenin, is a naturally occurring dibenzylbutyrolactone lignan. Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse and significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, with its specific stereochemistry, has garnered interest for its potential therapeutic applications. These application notes provide detailed protocols for the enantioselective synthesis of this compound, methods for its derivatization to explore structure-activity relationships, and a summary of its reported anti-inflammatory activity and mechanism of action.

I. Enantioselective Synthesis of this compound

The total synthesis of this compound can be achieved through various strategies. Described here is a representative protocol based on the enantioselective synthesis from commercially available starting materials, which allows for the stereospecific construction of the dibenzylbutyrolactone core.

Experimental Protocol: Multi-step Synthesis of (-)-Epinortrachelogenin

This protocol is a representative amalgamation of established methods for the synthesis of dibenzylbutyrolactone lignans.

Step 1: Synthesis of Chiral Butyrolactone Intermediate

-

Reaction: Asymmetric alkylation of a suitable chiral lactone precursor.

-

Procedure:

-

To a solution of the chiral γ-butyrolactone (1 equivalent) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of 3,4-dibenzyloxybenzyl bromide (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the mono-alkylated lactone.

-

Step 2: Second Benzylation and Hydroxylation

-

Reaction: Introduction of the second benzyl group and subsequent stereoselective hydroxylation.

-

Procedure:

-

Repeat the LDA-mediated alkylation from Step 1 using the mono-alkylated lactone and the second benzylating agent.

-

Following purification, dissolve the resulting dibenzylated lactone in anhydrous THF (0.1 M) and cool to -78 °C.

-

Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equivalents) dropwise and stir for 1 hour.

-

Add a solution of a molybdenum peroxide reagent (e.g., MoOPH) (1.5 equivalents) in THF.

-

Stir at -78 °C for 2 hours, then allow to warm to room temperature.

-

Quench with saturated aqueous NaHCO3 solution and extract with ethyl acetate.

-

Purify by column chromatography to yield the hydroxylated intermediate.

-

Step 3: Deprotection to Yield (-)-Epinortrachelogenin

-

Reaction: Removal of the benzyl protecting groups.

-

Procedure:

-

Dissolve the protected lignan from Step 2 in methanol (0.1 M).

-

Add 10% Pd/C catalyst (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluent: chloroform/methanol gradient) to afford (-)-Epinortrachelogenin.

-

Synthesis Workflow Diagram

Application Notes and Protocols for the Analytical Detection of Epinortrachelogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinortrachelogenin, also known as (-)-Nortrachelogenin or wikstromol, is a naturally occurring lignan found in various plant species, including Trachelospermum asiaticum and Wikstroemia indica.[1][2] Lignans are a class of phytoestrogens that are metabolized by gut microbiota into enterolignans, such as enterodiol and enterolactone, which exhibit estrogenic or antiestrogenic activities.[3][4] This has led to growing interest in their potential therapeutic applications. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant extracts, biological samples, and pharmaceutical formulations.

These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation is discussed.

Analytical Methods Overview

A variety of analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative vs. quantitative).

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of lignans in plant extracts and other matrices.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile or semi-volatile compounds. For non-volatile compounds like lignans, derivatization is necessary to increase their volatility.[5][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological samples at low concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated compounds.[3]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following are general guidelines for different sample types.

Plant Material:

-

Drying: Plant materials should be dried to a constant weight, either by air-drying, oven-drying at a controlled temperature (e.g., 40-60 °C), or freeze-drying.[1]

-

Grinding: The dried material should be ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction:

-

For lignan aglycones like this compound, extraction with polar organic solvents such as methanol, ethanol, or acetone, or their aqueous mixtures (e.g., 70-80% methanol or ethanol), is effective.[1]

-

Soxhlet extraction, ultrasonic-assisted extraction (UAE), or maceration can be employed.

-

For lignan glycosides, a hydrolysis step (acidic, alkaline, or enzymatic) is required to release the aglycone before extraction.[1]

-

-

Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Biological Samples (Plasma, Urine):

-

Hydrolysis: To measure total this compound (free and conjugated), enzymatic hydrolysis with β-glucuronidase and sulfatase is necessary to cleave the conjugated moieties.

-

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.

-

Extraction: Solid-phase extraction (SPE) is widely used to extract and concentrate lignans from biological fluids.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for the simultaneous analysis of multiple lignans, including Nortrachelogenin (this compound).[4]

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Analytical column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm particle size) or equivalent.[4]

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm[4] |

| Injection Volume | 10 µL |

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range.

-

Sample Preparation: Prepare the sample extract as described in the "Sample Preparation" section. The final sample should be dissolved in methanol.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Validation Parameters (Representative for Lignans):

The following table summarizes typical validation parameters for HPLC analysis of lignans, based on a method for 14 dibenzylbutyrolactone lignans.[4]

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.04 - 0.30 µg/mL |

| Limit of Quantification (LOQ) | 0.12 - 1.01 µg/mL |

| Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 96.7% - 103.6% |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol